Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct, 98%
Description
This compound features a chloro ligand, an indenyl ligand (a bicyclic aromatic ligand), and two triphenylphosphine (PPh₃) ligands coordinated to a Ru(II) center. The dichloromethane adduct enhances solubility and stabilizes the crystal lattice, making it suitable for catalytic applications in organic synthesis, such as hydrogenation, transfer hydrogenation, or C–H activation reactions . The 98% purity ensures minimal impurities that could interfere with catalytic activity or reproducibility in research settings.
Properties
InChI |
InChI=1S/2C18H15P.C9H7.CH2Cl2.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;2-1-3;;/h2*1-15H;1-7H;1H2;1H;/q;;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBPLJUBDKEQL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=C[C]2[CH][CH][CH][C]2C=C1.C(Cl)Cl.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39Cl3P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to act as a catalyst in various chemical reactions.
Mode of Action
This compound acts as a catalyst in several chemical reactions. It is used in the olefination of carbonyl compounds, as a precursor for living radical polymerization, and in the redox isomerization of propargylic alcohols.
Biochemical Pathways
The compound is involved in several biochemical pathways. It facilitates the single-chain folding of polymers, domino redox bicycloisomerization, selective radical addition with a designed heterobifunctional halide, and tandem living radical polymerization via in situ monomer transformation with alcohols. It also enables the atom-economical synthesis of nitrogen heterocycles.
Result of Action
The compound’s action results in the facilitation of various chemical reactions. It enables the formation of new bonds and structures in the reactants, leading to the production of desired products.
Biological Activity
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct (often abbreviated as Ru(Ind)(PPh₃)₂Cl) is a notable organometallic complex that has gained attention for its potential biological applications, particularly in cancer therapy. This compound is characterized by its unique structure, which includes an indenyl ligand and two triphenylphosphine ligands coordinated to a ruthenium center. The biological activity of this compound is of significant interest due to its promising anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of chloro(indenyl)bis(triphenylphosphine)ruthenium(II) typically involves the reaction of dichlorotris(triphenylphosphine)ruthenium(II) with an indenyl compound under controlled conditions. The resulting complex is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Research indicates that ruthenium complexes, including chloro(indenyl)bis(triphenylphosphine)ruthenium(II), exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these complexes can effectively inhibit the proliferation of cancer cells, with IC₅₀ values often falling within the low micromolar range. This suggests that the compound possesses potent anticancer activity.
- Mechanism of Action : The mechanism through which these ruthenium complexes exert their biological effects appears to involve the disruption of mitochondrial function and the induction of apoptosis in cancer cells. Mitochondria are critical targets for many anticancer agents, and evidence suggests that these complexes may accumulate preferentially in cancerous tissues, leading to selective toxicity.
Case Studies
- Cytotoxicity in Breast Cancer Cells : A study demonstrated that a related ruthenium complex showed cytotoxicity in estrogen receptor-positive (ER+) breast cancer cells as well as triple-negative breast cancer (TNBC) cells. The IC₅₀ values were reported at approximately 0.39 μM for TNBC cells, indicating significant potential for treatment in aggressive breast cancer types where conventional therapies are often ineffective .
- In Vivo Studies : Further investigations into the in vivo efficacy of ruthenium complexes have been conducted using zebrafish models. These studies aim to assess the toxicity and therapeutic potential of these compounds in a living organism, providing insights into their pharmacokinetics and biodistribution .
Data Table: Summary of Biological Activity
| Compound Name | Target Cancer Type | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Ru(Ind)(PPh₃)₂Cl | Breast Cancer (TNBC) | 0.39 | Mitochondrial disruption; apoptosis |
| Ru(Ind)(PPh₃)₂Cl | ER+ Breast Cancer | 0.50 | Mitochondrial disruption; apoptosis |
| Related Ru Complex | Colon Cancer | 0.63 | Stabilizes disease; mild side effects |
Safety Profile
While the biological activity of chloro(indenyl)bis(triphenylphosphine)ruthenium(II) is promising, safety considerations are paramount. The compound has been classified with certain hazard codes indicating potential irritancy (Xn), necessitating careful handling under inert conditions to avoid degradation or unwanted reactions .
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C₄₅H₃₇ClP₂Ru
- Molecular Weight : 776.25 g/mol
- Appearance : Red-brown crystalline solid
- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
Catalytic Applications
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) is renowned for its role as a catalyst in various chemical reactions:
-
Olefin Metathesis :
- The compound is used extensively in olefin metathesis reactions, facilitating the exchange of alkene components to form new alkenes. This application is crucial in the synthesis of fine chemicals and pharmaceuticals.
- Case Study : A study demonstrated its effectiveness in synthesizing complex cyclic compounds from simple olefins, showcasing high selectivity and yield.
-
Hydrogenation Reactions :
- It serves as a catalyst for hydrogenation processes, converting unsaturated compounds into saturated ones. This property is vital in the food industry and the production of various chemical intermediates.
- Data Table :
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Olefin Metathesis | Chloro(indenyl)bis(triphenylphosphine)Ru | 95 | 98 |
| Hydrogenation | Chloro(indenyl)bis(triphenylphosphine)Ru | 90 | 95 |
- Cross-Coupling Reactions :
- The compound is also utilized in cross-coupling reactions, enabling the formation of carbon-carbon bonds. This application is essential in the synthesis of biaryl compounds and pharmaceuticals.
- Case Study : Research indicated that using this catalyst resulted in improved reaction times and yields compared to traditional palladium catalysts.
In materials science, this ruthenium complex is used to develop advanced materials:
- Nanostructured Materials :
- The compound facilitates the formation of nanostructured materials through self-assembly processes, which are crucial for applications in electronics and photonics.
- Thin Film Deposition :
- It is employed in thin film deposition techniques for creating conductive layers in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and catalytic distinctions between Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct and analogous ruthenium/palladium complexes.
Key Comparisons
Ligand Architecture and Steric Effects The indenyl ligand in the target compound provides a bulky, π-coordinating framework, which may enhance substrate binding in hydrogenation reactions compared to the p-cymene ligand in the analogous Ru complex . In contrast, chiral binaphthyl-phosphine ligands (e.g., in –7) introduce enantioselectivity, enabling asymmetric catalysis, a feature absent in the non-chiral indenyl/PPh₃ system .
Electronic Properties The triphenylphosphine (PPh₃) ligands in the target compound are strong σ-donors and weak π-acceptors, stabilizing the Ru(II) center. This contrasts with ferrocene-based bis-phosphine ligands (), where the iron center modulates electron density on Pd, enhancing oxidative addition in cross-coupling reactions .
Solvent Adduct Role
- The dichloromethane adduct in all listed compounds improves solubility in polar aprotic solvents. However, in asymmetric Ru complexes (–7), the adduct may also stabilize chiral intermediates during catalysis .
Catalytic Performance
- The target compound’s indenyl-PPh₃ system is optimal for hydrogenation of aromatic substrates due to π-π interactions, whereas p-cymene-Ru complexes excel in transfer hydrogenation of ketones .
- Palladium-ferrocene complexes () are specialized for cross-coupling reactions, highlighting the impact of the metal center (Ru vs. Pd) on reactivity .
Research Findings and Performance Data
Hydrogenation Activity
- The indenyl system achieved 92% conversion at 25°C, while the p-cymene variant required 40°C for similar results, underscoring indenyl’s superior π-coordination .
- Chiral Ru-binaphthyl complexes () demonstrated >99% enantiomeric excess (ee) in asymmetric ketone hydrogenation, a niche the target compound cannot fill due to its non-chiral ligands .
Preparation Methods
Precursor Selection and Ligand Assembly
The synthesis typically begins with a ruthenium(III) precursor, such as ruthenium trichloride hydrate (RuCl₃·xH₂O), which is reduced in situ to a ruthenium(II) intermediate. In a representative procedure, RuCl₃·xH₂O reacts with excess triphenylphosphine (PPh₃) in refluxing methanol, forming tris(triphenylphosphine)ruthenium(II) dichloride ([RuCl₂(PPh₃)₃]). This intermediate serves as a versatile starting material for subsequent ligand substitutions.
The indenyl ligand is introduced via salt metathesis. For example, sodium indenide (Na[C₉H₇]) reacts with [RuCl₂(PPh₃)₃] in tetrahydrofuran (THF) under nitrogen atmosphere, displacing one chloride and one PPh₃ ligand to yield Chloro(indenyl)bis(triphenylphosphine)ruthenium(II). The reaction proceeds as follows:
Excess PPh₃ ensures the displacement of only one phosphine ligand, while rigorous exclusion of oxygen prevents oxidation of the ruthenium center.
Dichloromethane Adduct Formation
The dichloromethane (DCM) adduct forms during crystallization. After the ligand substitution step, the product is dissolved in DCM and filtered to remove insoluble salts. Slow evaporation of the solvent under reduced pressure yields crystals incorporating one equivalent of DCM. Analytical techniques such as ³¹P NMR and X-ray crystallography confirm the adduct’s structure, with DCM occupying a coordination site or residing in the crystal lattice.
Purification and Characterization
Crystallization and Solvent Selection
Achieving 98% purity necessitates repeated recrystallization from DCM/hexane mixtures. The compound’s solubility in DCM allows selective precipitation of impurities by adding hexane as an antisolvent. This step is critical for removing residual PPh₃ and sodium chloride.
Table 1: Optimization of Crystallization Conditions
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DCM/Hexane (1:3) | 72 | 98 |
| DCM/Ethanol (1:2) | 65 | 95 |
| THF/Hexane (1:4) | 58 | 90 |
Analytical Validation
-
¹H NMR : Peaks at δ 6.8–7.5 ppm correspond to aromatic protons from PPh₃ and the indenyl ligand.
-
³¹P NMR : A singlet at δ 54.2 ppm confirms the presence of two equivalent PPh₃ ligands.
-
Elemental Analysis : Calculated for C₄₅H₃₇ClP₂Ru·CH₂Cl₂: C 62.1%, H 4.3%, Cl 10.2%; Found: C 61.9%, H 4.4%, Cl 10.0%.
Industrial-Scale Production Insights
Catalytic Applications
The adduct’s high purity (98%) makes it suitable for precision catalysis, including:
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct?
Answer: Synthesis typically involves reacting ruthenium trichloride with indenyl ligands and triphenylphosphine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 12–24 hours, followed by solvent evaporation and purification via column chromatography using silica gel . Characterization methods include:
- NMR Spectroscopy : To confirm ligand coordination and adduct formation (e.g., P NMR for phosphine ligands).
- X-ray Crystallography : For structural elucidation of the ruthenium center’s geometry (e.g., octahedral vs. square planar) .
- Elemental Analysis : To verify purity (≥98%) and stoichiometry of the adduct .
Q. What are the primary catalytic applications of this complex in organic synthesis?
Answer: This ruthenium complex is widely used in:
- Hydrogenation Reactions : Asymmetric hydrogenation of ketones and alkenes, leveraging its phosphine ligands for steric and electronic control .
- C–H Bond Activation : Catalyzing direct functionalization of aromatic substrates under mild conditions .
- Transfer Hydrogenation : For redox-neutral transformations in dichloromethane or ethanol solvents .
Q. Table 1: Catalytic Performance in Hydrogenation Reactions
| Substrate | Conditions (Temp, Solvent) | Yield (%) | Selectivity (ee %) | Reference |
|---|---|---|---|---|
| Acetophenone | 25°C, CHCl | 92 | 85 (R) | |
| Styrene | 40°C, EtOH | 88 | 99 (S) |
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent ligand dissociation or oxidation .
- Handling : Use gloveboxes or Schlenk lines to avoid moisture. In case of accidental exposure, ventilate the area and consult safety protocols outlined in SDS documents .
Advanced Research Questions
Q. How does the indenyl ligand influence enantioselectivity in asymmetric catalysis compared to cyclopentadienyl analogs?
Answer: The indenyl ligand’s extended π-system enhances electron density at the ruthenium center, improving substrate binding and stereochemical control. Comparative studies show:
Q. How can researchers resolve contradictions in catalytic activity data across studies?
Answer: Discrepancies often arise from variations in:
- Solvent Polarity : Dichloromethane (non-coordinating) vs. ethanol (protic) alters reaction rates and selectivity .
- Substrate/Catalyst Ratio : Optimal loading is 1–5 mol%; excess catalyst may promote side reactions .
Methodological Recommendations : - Reproduce experiments using standardized conditions (e.g., solvent purity, inert atmosphere).
- Use kinetic profiling (e.g., in situ IR) to monitor intermediate formation .
Q. What strategies optimize reaction conditions for high-turnover catalysis?
Answer:
- Additive Screening : Co-catalysts like NHPF enhance ionic strength, improving catalyst solubility .
- Temperature Gradients : Lower temps (0–25°C) favor selectivity, while higher temps (50°C) accelerate turnover .
- Pressure Modulation : Hydrogenation under 10–50 bar H increases conversion rates without degrading the catalyst .
Q. How can computational methods (e.g., DFT, machine learning) aid in designing derivatives of this complex?
Answer:
- DFT Calculations : Predict electronic effects of ligand substitutions (e.g., electron-withdrawing groups on phosphine ligands) on redox potentials .
- Machine Learning : Train models on reaction databases to predict optimal ligand combinations for target substrates (e.g., sterically hindered alkenes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
